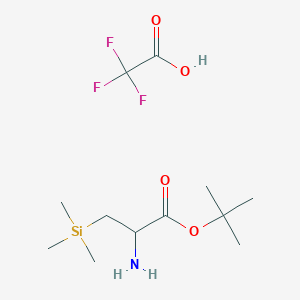
Tert-butyl2-amino-3-(trimethylsilyl)propanoate,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is a chemical compound with the molecular formula C12H24F3NO4Si and a molecular weight of 331.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, a trimethylsilyl group, and a trifluoroacetic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid typically involves the reaction of tert-butyl 2-amino-3-(trimethylsilyl)propanoate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH, as well as using appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various research purposes.
Biology: It is employed in biochemical studies to investigate the interactions between different biomolecules.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid include:
- Tert-butyl 2-amino-3-(trimethylsilyl)propanoate
- Tert-butyl 2-amino-3-(trimethylsilyl)propanoate hydrochloride
- Tert-butyl 2-amino-3-(trimethylsilyl)propanoate acetate
Uniqueness
What sets tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid apart from similar compounds is its incorporation of the trifluoroacetic acid moiety. This addition imparts unique chemical properties, such as increased acidity and enhanced reactivity, making it particularly valuable for specific research and industrial applications .
Biological Activity
Tert-butyl 2-amino-3-(trimethylsilyl)propanoate, trifluoroacetic acid (CAS number: 2648939-03-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings, case studies, and relevant tables.
Molecular Formula : C₁₁H₁₉F₃N₁O₂Si
Molecular Weight : 331.40 g/mol
Structural Characteristics :
- The compound features a tert-butyl group, an amino group, and a trimethylsilyl moiety, which contribute to its solubility and reactivity.
- The trifluoroacetic acid component enhances its acidity and stability in biological systems.
The biological activity of tert-butyl 2-amino-3-(trimethylsilyl)propanoate is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures can act on various pathways, including:
- Enzyme Inhibition : Compounds with amino acid-like structures often inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors.
Case Studies
Data Table: Biological Activities of Related Compounds
Synthetic Pathways
The synthesis of tert-butyl 2-amino-3-(trimethylsilyl)propanoate typically involves multi-step reactions starting from simple amino acids or derivatives. The use of trifluoroacetic acid as a protecting group is common, enhancing the stability of the amino group during synthesis.
Applications in Drug Development
Given its structural features, this compound may serve as a scaffold for developing new therapeutics targeting various diseases, including bacterial infections and cancer. The ability to modify the trimethylsilyl and tert-butyl groups allows for extensive structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C12H24F3NO4Si |
|---|---|
Molecular Weight |
331.40 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-trimethylsilylpropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H23NO2Si.C2HF3O2/c1-10(2,3)13-9(12)8(11)7-14(4,5)6;3-2(4,5)1(6)7/h8H,7,11H2,1-6H3;(H,6,7) |
InChI Key |
IHKHEGZACSYEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C[Si](C)(C)C)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















